molecular formula C15H22O B1254681 (+)-(S)-dihydro-ar-turmerone

(+)-(S)-dihydro-ar-turmerone

Cat. No.: B1254681
M. Wt: 218.33 g/mol
InChI Key: FWSUEHMNQCROMJ-ZDUSSCGKSA-N
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Description

Contextualization of Sesquiterpenoids within Natural Product Research

Sesquiterpenoids represent a large and diverse class of natural products built from three isoprene units, resulting in a 15-carbon skeleton. nih.govelsevier.com These compounds are widely distributed in the plant kingdom, as well as in marine organisms and microbes. nih.govmdpi.com In the realm of natural product chemistry, sesquiterpenoids are a significant area of research due to their vast structural diversity and wide range of biological activities. nih.gov Their complex structures often present interesting challenges for isolation, structure elucidation, and total synthesis. rsc.org

The biological potential of sesquiterpenoids is extensive, with studies reporting various activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. elsevier.commdpi.comrsc.org This has made them valuable leads in the search for new therapeutic agents. elsevier.com The exploration of sesquiterpenoids continues to be a popular and productive field, contributing significantly to our understanding of chemical biodiversity and its potential applications. nih.gov

Stereochemical Nuances and Significance of the Turmerone Family

The turmerone family, primarily isolated from the rhizomes of Curcuma longa (turmeric), consists of several related sesquiterpenoids, with the most well-known being ar-turmerone (B1667624), α-turmerone, and β-turmerone. conicet.gov.arresearchgate.netmdpi.com These compounds are major components of turmeric's essential oil. conicet.gov.armdpi.com

Stereochemistry plays a crucial role in the biological function of these molecules. The specific spatial arrangement of atoms, particularly at chiral centers, can lead to different biological activities among isomers. (+)-(S)-dihydro-ar-turmerone is distinguished by its specific stereochemistry at the C-6 position. vulcanchem.com It is the saturated analogue of ar-turmerone, meaning it lacks the double bond found in the heptene ring of ar-turmerone. This structural difference, along with its specific chirality, influences its chemical properties and biological interactions. The precise stereochemical configuration is often key to a molecule's ability to bind to specific biological targets, such as enzymes or receptors.

Compound NameMolecular FormulaKey Structural Feature
(+)-(S)-ar-Turmerone C₁₅H₂₀OUnsaturated ketone, aromatic ring
α-Turmerone C₁₅H₂₂OConjugated ketone, cyclohexadiene ring
β-Turmerone C₁₅H₂₂ONon-conjugated ketone, cyclohexene ring
This compound C₁₅H₂₂OSaturated ketone, aromatic ring

(Data sourced from PubChem and other chemical databases) nih.govnih.gov

Current Academic Research Trajectories for this compound

Current research on this compound is focused on its natural sourcing, synthesis, and biological activities. It has been isolated from natural sources such as turmeric (Curcuma longa) and Peltophorum dasyrachis. nih.govvulcanchem.com

A significant area of investigation is its potential as an enzyme inhibitor. Research has identified this compound as an inhibitor of acetylcholinesterase (AChE). nih.govvulcanchem.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key strategy in managing symptoms of neurodegenerative conditions like Alzheimer's disease. vulcanchem.com

The synthesis of this compound, particularly through stereoselective methods, is another important research focus. Asymmetric total synthesis allows for the production of the specific enantiomer, which is crucial for studying its distinct biological properties. researchgate.net For instance, one approach involves the palladium-catalyzed hydrogenation of (+)-(S)-ar-turmerone, which yields this compound with excellent yield and no loss of enantioselectivity. researchgate.net Another nature-inspired strategy utilizes an allylic oxidative rearrangement as a key step. researchgate.net

Furthermore, biotransformation studies are being conducted to explore how microorganisms can modify the structure of this compound to produce new, potentially bioactive metabolites. researchgate.net Research on the closely related ar-turmerone, which shares structural similarities, has shown activities such as insect repellency, anti-inflammatory, and anti-proliferative effects, suggesting potential avenues for future investigation into the biological profile of its dihydro- derivative. nih.govresearchgate.netsamipubco.comlktlabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(6S)-2-methyl-6-(4-methylphenyl)heptan-4-one

InChI

InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-8,11,13H,9-10H2,1-4H3/t13-/m0/s1

InChI Key

FWSUEHMNQCROMJ-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C)CC(=O)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)CC(C)C

Origin of Product

United States

Natural Occurrence and Phytogeographical Distribution of + S Dihydro Ar Turmerone

Primary Isolation Sources: Curcuma longa (Turmeric) Rhizomes

The primary and most well-documented natural source of (+)-(S)-dihydro-ar-turmerone is the rhizome of Curcuma longa L., commonly known as turmeric. This compound is a constituent of the essential oil fraction of turmeric. Within the rhizome, this compound is part of a family of structurally related sesquiterpenoids, which includes ar-turmerone (B1667624), α-turmerone, and β-turmerone. The essential oils of Curcuma longa are known to contain a diverse array of terpenoids, with the specific composition varying based on the cultivar, geographical origin, and environmental conditions. To date, at least 235 compounds have been identified from Curcuma longa, the majority being phenolic compounds and terpenoids. benthamopenarchives.com

Identification in Diverse Botanical Species (e.g., Peltophorum dasyrachis)

Beyond its well-known occurrence in turmeric, this compound has also been isolated from other botanical sources, indicating a broader distribution in the plant kingdom. nih.gov Notably, it has been identified in Peltophorum dasyrachis, a species of flowering plant. nih.govvulcanchem.com This identification expands the known natural sources of the compound beyond the Zingiberaceae (ginger) family, suggesting that the genetic and biochemical pathways for its synthesis may be present in other plant lineages.

Table 1: Documented Botanical Sources of this compound
SpeciesCommon NameFamilyPlant PartReference
Curcuma longaTurmericZingiberaceaeRhizome (Essential Oil) vulcanchem.com
Peltophorum dasyrachis-FabaceaeNot Specified nih.govvulcanchem.com

Influence of Harvesting and Processing on Natural Abundance and Chemodiversity

The natural abundance of this compound and its related compounds in Curcuma longa is significantly influenced by post-harvesting and processing methods. researchgate.net The chemodiversity of the essential oil extracted from turmeric rhizomes is not static; it changes in response to procedures such as drying, cooking, and the choice of extraction technique. benthamopenarchives.comresearchgate.net

Research demonstrates that processing conditions alter the chemical profile of turmeric essential oils. For instance, a comparative analysis of fresh and dried turmeric rhizomes revealed that the concentrations of major metabolites like tumerone and curlone (B1196680) were substantially reduced after drying. researchgate.net Conversely, the related compound ar-turmerone was only detected in the essential oils derived from dried rhizomes, and its concentration varied depending on the extraction method used (hydrodistillation vs. hexane (B92381) extraction). researchgate.net Specifically, ar-turmerone constituted approximately 16% of the hydrodistilled essential oil from dried rhizomes and 26% of the hexane-extracted oil. researchgate.net

These findings highlight that processing steps are critical variables that determine the final concentration and even the presence of specific turmerone derivatives. Heat treatment prior to dehydration can reduce drying time and affect the levels of chemical constituents. scielo.brplu.mx The variation in the content of curcuminoids and essential oils with different extraction methods and their instability during extraction and storage processes can lead to marked differences in the quality of commercial turmeric products. benthamopenarchives.com This chemical variability underscores the importance of standardized harvesting and processing protocols in determining the final phytochemical composition of turmeric-derived products.

Table 2: Effect of Processing on Select Turmerone-Related Compounds in Curcuma longa Essential Oil
Processing StateExtraction MethodKey Chemical ChangesReference
Fresh RhizomeHydrodistillation / Hexane ExtractionHigh concentration of tumerone and curlone. researchgate.net
Dried RhizomeHydrodistillationSignificant reduction in tumerone and curlone; ar-turmerone detected (approx. 16% of oil). researchgate.net
Dried RhizomeHexane ExtractionSignificant reduction in tumerone; ar-turmerone detected (approx. 26% of oil). researchgate.net

Advanced Methodologies for the Isolation and High Purity Purification of + S Dihydro Ar Turmerone

Chromatographic Techniques for Enantiomeric Separation and Compound Enrichment

The purification of (+)-(S)-dihydro-ar-turmerone from natural sources, typically the essential oil or oleoresin of plants like Curcuma longa (turmeric), involves a multi-step chromatographic process. researchgate.netnanobioletters.com This process is designed to first separate compounds based on polarity and then resolve specific isomers to achieve high enantiomeric purity.

Silica (B1680970) Gel Column Chromatography

Initial fractionation of the crude plant extract is commonly performed using silica gel column chromatography. nanobioletters.comresearchgate.net This technique separates compounds based on their differential adsorption to the polar silica gel stationary phase and their solubility in the non-polar to moderately polar mobile phase. Researchers often use a gradient elution system, gradually increasing the polarity of the solvent to elute compounds of increasing polarity.

For instance, a common procedure involves loading the crude extract onto a column packed with silica gel (e.g., 200-300 mesh). rsc.org The elution may begin with a non-polar solvent like petroleum ether or hexane (B92381) and progressively introduce a more polar solvent such as ethyl acetate (B1210297) or chloroform (B151607). researchgate.netrsc.orggoogle.com Fractions are collected and monitored by thin-layer chromatography (TLC) to pool those containing compounds with similar retention factors (Rf). google.com This step effectively enriches the fraction containing sesquiterpenoids like dihydro-ar-turmerone, separating them from more or less polar constituents of the extract.

Semi-preparative High-Performance Liquid Chromatography (HPLC)

Following initial enrichment by silica gel chromatography, semi-preparative HPLC is a powerful technique for the final purification of the target compound. researchgate.net This method offers higher resolution and efficiency, making it suitable for separating structurally similar compounds and isomers. A study successfully used semi-preparative HPLC to isolate (+)-(S)-ar-turmerone, a structurally related compound, demonstrating the method's applicability. researchgate.net

Typically, a reversed-phase column, such as a C18 column, is employed for the separation of sesquiterpenoids. google.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, run in an isocratic or gradient mode to achieve optimal separation. google.comresearchgate.net The specific enantiomeric separation of this compound requires a chiral stationary phase (CSP) or a chiral derivatizing agent, although detailed CSPs specifically for this compound are not extensively documented in the provided context. However, the principle of chiral HPLC is well-established for separating enantiomers of similar natural products. nih.gov

Table 1: Example Chromatographic Conditions for Turmerone-Related Compound Isolation

Technique Stationary Phase Mobile Phase / Eluent Application Reference
Silica Gel Column Chromatography Silica Gel (300-400 mesh) Petroleum ether-ethyl acetate (50:1) Fine separation of crude isolate from turmeric volatile oil. google.com
Silica Gel Column Chromatography Silica Gel Chloroform (CHCl₃) and Methanol (MeOH) gradient (100:1 to 1:1) Fractionation of a chloroform extract of C. zedoaria rhizomes. researchgate.net
Semi-preparative HPLC Agilent ZORBAX SB-C₁₈ Methanol-water (80:20) Final purification of ar-turmerone (B1667624). google.com
Analytical HPLC Altima C18 (4.6 mm × 150 mm) Acetonitrile-water (65:35, v/v) Determination of ar-turmerone content in turmeric oil. researchgate.net

Spectroscopic Validation of Isolated this compound

Once a high-purity sample is obtained through chromatography, its chemical structure and stereochemistry must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. researchgate.netresearchgate.netsci-hub.se

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the compound, which allows for the determination of its molecular weight and elemental formula. For this compound, the molecular formula is C₁₅H₂₂O, corresponding to a molecular weight of approximately 218.34 g/mol . spectrabase.comnih.gov In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound would show a molecular ion peak corresponding to this mass. nanobioletters.comresearchgate.net GC-MS analysis of turmeric extracts has identified a compound with a molecular weight of 216, identified as ar-turmerone, indicating that dihydro-ar-turmerone would present a distinct, slightly higher mass. nanobioletters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra are used to map the carbon-hydrogen framework of the molecule. The identification of (+)-(S)-ar-turmerone, a closely related compound, was confirmed based on ¹H NMR and ¹³C NMR spectrum data. researchgate.net Similarly, this compound has been identified as a constituent of the volatile oil from Artemisia frigida Willd. through spectroscopic analysis. sci-hub.se The spectra provide key information, including the number and types of protons and carbons, their chemical environments, and their connectivity within the molecule.

Table 2: Key Spectroscopic Data for this compound

Technique Parameter Observed Data / Value Reference
Mass Spectrometry Molecular Formula C₁₅H₂₂O spectrabase.comnih.gov
Molecular Weight 218.34 g/mol spectrabase.com
Exact Mass 218.167065 g/mol spectrabase.com
¹³C NMR Solvent CDCl₃ spectrabase.com
Data Availability Spectrum available in databases like SpectraBase. spectrabase.com
¹H NMR Data Availability Spectrum data used for identification in published studies. researchgate.netsci-hub.se

Synthetic Pathways and Strategies for Chemical Modification of + S Dihydro Ar Turmerone and Analogues

Asymmetric Total Synthesis Approaches to Chiral Bisabolanes

The synthesis of chiral bisabolanes, including (+)-(S)-dihydro-ar-turmerone, leverages advanced methodologies in asymmetric catalysis to control stereochemistry. Key strategies involve metal-catalyzed additions and oxidative rearrangements to construct the characteristic chiral backbone of these molecules.

A notable strategy for installing the key chiral center involves the Rhodium(I)-catalyzed asymmetric addition of an arylboronic acid to an α,β-unsaturated ester. researchgate.netx-mol.com For instance, the synthesis of the enantiomer, (–)-dihydro-ar-turmerone, utilizes a Rh(I)-(S)-BINAP catalyzed addition of p-tolylboronic acid to E-ethyl crotonate. researchgate.netx-mol.com This reaction establishes the stereocenter that becomes C7 in the final product. This methodology is part of a nature-inspired strategy that proceeds through a key tertiary allylic alcohol intermediate. researchgate.netx-mol.com

Furthermore, Rh-catalyzed asymmetric hydrogenation presents another powerful route. A recently developed method employs a Rh-catalyzed asymmetric monohydrogenation of β'-methylene conjugated enones, which can be extended to a double hydrogenation for preparing chiral β,β′-dimethyl ketones. nih.govwiley.com This has been successfully applied to the concise total synthesis of natural products like (S)-(+)-ar-Turmerone and its subsequent reduction to (S)-(+)-dihydro-ar-Turmerone. nih.govwiley.comresearchgate.net The hydrogenation of (S)-(+)-ar-Turmerone, often catalyzed by Palladium on carbon (Pd/C), proceeds in excellent yield without loss of enantioselectivity. researchgate.net

Key Reactions in Asymmetric Synthesis of Bisabolanes
Reaction TypeCatalyst/ReagentKey TransformationApplicationReference
Asymmetric Conjugate AdditionRh(I)-(S)-BINAPEnantioselective addition of arylboronic acid to an α,β-unsaturated ester.Synthesis of chiral precursors for dihydro-ar-turmerone. researchgate.net, x-mol.com
Allylic Oxidative RearrangementPCC (Pyridinium chlorochromate) mdpi.commdpi.com-sigmatropic rearrangement of a tertiary allylic alcohol.Formation of the α,β-unsaturated ketone moiety in ar-turmerone (B1667624). researchgate.net, x-mol.com, researchgate.net
Asymmetric HydrogenationRh-complexes (e.g., with f-spiroPhos)Site-selective and enantioselective hydrogenation of conjugated enones.Direct synthesis of (S)-(+)-ar-Turmerone. nih.gov, wiley.com, dicp.ac.cn
ReductionPd/C, H₂Hydrogenation of the double bond in ar-turmerone.Conversion of ar-turmerone to dihydro-ar-turmerone. researchgate.net

Targeted Chemical Derivatization for Structure-Activity Relationship (SAR) Elucidation

The systematic chemical modification of this compound and related analogues is a powerful tool for understanding their structure-activity relationships (SAR). By synthesizing a series of derivatives with specific structural changes, researchers can identify the molecular features essential for biological activity.

SAR studies on bisabolane-type sesquiterpenoids have revealed critical insights. For instance, the acetylcholinesterase inhibitory activity of these compounds is significantly influenced by the oxidation state of the functional group at the C9 position and the nature of the C10–C11 bond. mdpi.com It was observed that the activity follows the order: hydrocarbons < alcohols < ketones, with this compound, which possesses a ketone at C9 and a single bond at C10-C11, showing maximum activity among the tested analogues. mdpi.com

Further studies on ar-turmerone analogues have explored the impact of substituents on the aromatic ring. koreascience.kr Derivatives with various groups (methoxy, phenoxy, methyl, trifluoromethyl, fluoro, chloro) at the ortho, meta, and para positions were synthesized and evaluated for cytotoxicity. koreascience.kr The results indicated that the electronic nature of these substituents did not significantly affect the biological activity. Instead, the planarity and size of the aromatic portion were found to be more critical factors, with a naphthyl group replacing the phenyl ring leading to enhanced cytotoxicity. koreascience.kr This suggests that the spatial arrangement between the aromatic ring and the side chain is a key determinant of activity. koreascience.kr

More recent research into the neuroprotective effects of ar-turmerone analogues has highlighted the importance of an enone structure (a ketone conjugated with an alkene) for anti-inflammatory activity. mdpi.com The absence of this feature in analogues like analog 1 (which lacks the α',β'-alkene bond) diminishes its effect. mdpi.com Additionally, the electrophilicity of the β-carbon in the enone system has been identified as crucial for activating the Nrf2 pathway, a key mechanism for neuroprotection. frontiersin.org These findings guide the synthesis of novel, more potent analogues by modifying the electronic properties of the aromatic ring to enhance this electrophilicity. frontiersin.org

Structure-Activity Relationship (SAR) Findings for Dihydro-ar-turmerone and Analogues
Structural Feature ModifiedObservationImplication for ActivityReference
Oxidation state at C9Activity order: hydrocarbons &lt; alcohols &lt; ketones.A ketone at C9 is optimal for acetylcholinesterase inhibition. mdpi.com
Bond at C10-C11A single bond (dihydro-) enhances acetylcholinesterase inhibition compared to a double bond.Saturation of the side-chain double bond is beneficial. mdpi.com
Aromatic ring substituentsElectronic nature of substituents has minimal impact on cytotoxicity.Steric and conformational factors are more important than electronic effects. koreascience.kr
Aromatic ring sizeReplacing the phenyl with a larger naphthyl group increases cytotoxicity.A larger, planar aromatic system enhances activity. koreascience.kr
Enone system (in ar-turmerone)The α,β-unsaturated ketone is crucial for anti-inflammatory effects.This moiety is a key pharmacophore. mdpi.com

Exploration of Biocatalytic Approaches in Chiral Sesquiterpenoid Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds. nih.goveco-vector.com The use of whole microorganisms or isolated enzymes can overcome challenges in organic synthesis, such as low regio- and enantioselectivity and the need for harsh reaction conditions. nih.govmdpi.com

A prominent biocatalytic strategy for obtaining chiral building blocks for sesquiterpenoid synthesis is the use of baker's yeast (Saccharomyces cerevisiae). Fermenting baker's yeast can enantioselectively reduce unsaturated aldehydes to produce chiral saturated alcohols with high chemical yields and complete enantioselectivity for the (S)-(+) isomers. rsc.org These enantiopure alcohols are versatile precursors for the synthesis of various bisabolane (B3257923) sesquiterpenes, including (S)-(+)-xanthorrhizol and (S)-(+)-curcuphenol. rsc.org

Lipases are another class of enzymes widely employed in the stereoselective synthesis of terpenoids. mdpi.com Lipase-mediated kinetic resolution is a common technique. For example, the racemic acetate (B1210297) of a 4-aryl-(2E)-pentenoate derivative can be hydrolyzed using Lipase OF 360, affording the primary alcohol in good enantiomeric purity. mdpi.com This chiral building block can then be used to synthesize bioactive sesquiterpenes. mdpi.com Similarly, lipase-mediated resolution of substituted 2-aryl-propanols has been applied to the synthesis of (+)-turmeronol B and (–)-xanthorrhizol. mdpi.com

The development of efficient biocatalytic processes is a key area of research, with a focus on increasing process efficiency and simplifying downstream processing. nih.gov Modern approaches include genome mining to discover novel enzymes with desired properties and the implementation of flow biocatalysis, where immobilized enzymes are used in continuous flow reactors. mdpi.comnih.gov This not only enhances enzyme reusability but also improves productivity, making biocatalysis an increasingly viable option for the industrial-scale synthesis of complex chiral molecules like sesquiterpenoids. mdpi.com

Biotransformation Studies and Metabolic Profiling of + S Dihydro Ar Turmerone

Microbial Biotransformation Systems (e.g., Aspergillus niger)

Microbial systems are powerful tools for the structural modification of complex organic molecules. longdom.org The fungus Aspergillus niger has been a focus in the biotransformation of various natural products, including terpenoids. nih.govresearchgate.net Screening experiments have demonstrated that Aspergillus niger can effectively convert (+)-(S)-dihydro-ar-turmerone into more polar metabolites. acs.orgacs.org This capability highlights the potential of using this fungus as a biocatalyst to generate derivatives of the parent compound. researchgate.netacs.org

In a typical biotransformation study, this compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is introduced into a culture of Aspergillus niger. acs.org The mixture is then incubated for a period, often around three days, during which the fungal enzymes metabolize the substrate. acs.org Following incubation, the culture medium and mycelia are separated, and the metabolites are extracted for structural analysis. acs.org

Structural Characterization of Biotransformed Metabolites (e.g., hydroxylated bisabolane (B3257923) derivatives)

The biotransformation of this compound by Aspergillus niger results in the formation of oxidized metabolites. acs.orgacs.orgnih.gov Through spectroscopic techniques, a significant new metabolite has been isolated and characterized. acs.orgnih.gov

The primary metabolite identified from the biotransformation of this compound is (+)-7,11-dihydroxy-ar-todomatuic acid. acs.orgacs.orgnih.gov This compound represents a hydroxylated bisabolane derivative, indicating that the fungal enzymes catalyze oxidation reactions at specific sites on the parent molecule. The molecular formula for this metabolite was determined to be C15H20O5. acs.org

The table below summarizes the key metabolite produced from the biotransformation of this compound by Aspergillus niger.

Parent CompoundMicrobial SystemBiotransformed MetaboliteChemical Formula
This compoundAspergillus niger(+)-7,11-Dihydroxy-ar-todomatuic acidC15H20O5

Enzymatic Mechanisms Governing Biotransformation Pathways

The conversion of this compound into its hydroxylated derivative is governed by specific enzymatic mechanisms within Aspergillus niger. The formation of (+)-7,11-dihydroxy-ar-todomatuic acid points towards the action of oxidative enzymes. acs.orgacs.org Fungi, including Aspergillus species, are known to possess a variety of enzymes capable of such transformations. nih.govjst.go.jp

The introduction of hydroxyl groups is a common metabolic reaction catalyzed by cytochrome P450 monooxygenases. These enzymes are prevalent in fungi and play a crucial role in the detoxification and metabolism of a wide range of compounds. While the specific enzymes from Aspergillus niger responsible for the hydroxylation of this compound have not been fully isolated and characterized in the reviewed literature, the nature of the observed transformation strongly suggests their involvement. The process likely involves the activation of molecular oxygen and its insertion into the C-H bonds of the substrate, leading to the formation of the hydroxylated product.

Further research into the specific cytochrome P450 enzymes and other potential oxidative enzymes in Aspergillus niger will provide a more detailed understanding of the biotransformation pathways of this compound and could enable the targeted production of novel, bioactive derivatives.

Preclinical Investigations into the Biological Activities and Molecular Mechanisms of + S Dihydro Ar Turmerone

Acetylcholinesterase (AChE) Inhibitory Activity Studies

The modulation of acetylcholinesterase (AChE), a critical enzyme in the cholinergic nervous system, is a primary strategy in the management of neurodegenerative diseases. Research has demonstrated that (+)-(S)-dihydro-ar-turmerone is a potent inhibitor of this enzyme. researchgate.netnih.gov

Quantitative Assessment of Inhibition Potency (e.g., IC50, Ki values)

Quantitative analyses have been employed to determine the potency of this compound as an AChE inhibitor. Studies have reported its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), which are key indicators of its efficacy. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. ncifcrf.gov

In comparative studies, this compound has demonstrated significant, dose-dependent inhibitory activity against AChE. researchgate.netnih.gov It has been identified as the most potent AChE inhibitor among a series of related bisabolane-type sesquiterpenoids. researchgate.netnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds

Compound IC50 (µM)
This compound 81.5 ± 0.2
(+)-(S)-ar-Turmerone 191.1 ± 0.3

Data sourced from studies on human erythrocyte AChE. researchgate.netnih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., non-competitive inhibition)

Kinetic studies are crucial for understanding the mechanism by which an inhibitor interacts with an enzyme. Analysis using Dixon plots has revealed that this compound acts as a non-competitive inhibitor of AChE. nih.gov This mode of inhibition indicates that it does not bind to the same active site as the substrate, acetylcholine (B1216132), but rather to a different site on the enzyme. This binding alters the enzyme's conformation, thereby reducing its catalytic efficiency. nih.govresearchgate.net In contrast, the related compound (+)-(S)-ar-turmerone was found to be a competitive inhibitor. nih.gov

Structure-Activity Relationship (SAR) within Bisabolane-type Sesquiterpenoids Governing AChE Inhibition (e.g., impact of ketone, alcohol, and hydrocarbon moieties)

The chemical structure of a compound is intrinsically linked to its biological activity. For bisabolane-type sesquiterpenoids, a clear structure-activity relationship (SAR) for AChE inhibition has been established. nih.gov The general order of inhibitory potency is as follows: ketones > alcohols > hydrocarbons. researchgate.netnih.gov

The presence of a ketone functional group, as seen in this compound, contributes significantly to its potent inhibitory activity. researchgate.netnih.gov Further research has indicated that the oxidation of the functional group at the C9 position and the single-bond structure at the C10–C11 moiety are important for maximal activity. mdpi.com

Mechanistic Implications for Cholinergic System Modulation in Neurobiological Research

The ability of this compound to inhibit AChE has significant implications for the modulation of the cholinergic system. researchgate.net The cholinergic system is integral to cognitive functions such as learning and memory. nih.govmdpi.com By inhibiting AChE, this compound can increase the concentration and duration of action of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism is a cornerstone of therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease. mdpi.comnih.gov

Other Enzyme Modulation Research (e.g., beta-secretase for related turmerones)

In addition to AChE, other enzymes are targets of interest in neurodegenerative disease research. Beta-secretase (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. nih.govnih.gov While direct studies on this compound's effect on BACE1 are limited, research on related turmerones provides valuable insights.

Studies have shown that α-turmerone, β-turmerone, and ar-turmerone (B1667624), constituents of turmeric, exhibit inhibitory activity against β-secretase. nih.govresearchgate.net The IC50 values for these compounds were reported to be 39 µM, 62 µM, and 92 µM, respectively. nih.govresearchgate.net This suggests that the turmerone scaffold may have potential for BACE1 inhibition.

Cellular and Subcellular Mechanisms of Action

The biological effects of this compound extend to the cellular and subcellular levels. Research on the related compound, ar-turmerone, has provided insights into these mechanisms. Ar-turmerone has been shown to inhibit the activation of microglia, the primary immune cells of the central nervous system. samipubco.commdpi.com This anti-inflammatory action is significant as neuroinflammation is a key component of neurodegenerative processes. mdpi.comresearchgate.net

Furthermore, ar-turmerone has been found to induce apoptosis (programmed cell death) in various cancer cell lines. medchemexpress.comnih.gov In a study on human keratinocytes, ar-turmerone was shown to suppress proliferation and facilitate apoptosis by inactivating the Hedgehog signaling pathway. nih.gov While these findings are for ar-turmerone, they suggest potential avenues of investigation for the cellular and subcellular effects of this compound.

Ligand-Target Interactions and Molecular Docking Insights

While specific molecular docking studies exclusively on this compound are not extensively detailed in the provided search results, valuable insights can be drawn from research on the closely related compound, ar-turmerone. Molecular docking and pharmacophore modeling have been employed to explore the interactions of ar-turmerone with various biological targets. researchgate.net

A notable example is the investigation of ar-turmerone's interaction with the odorant binding protein 1 (OBP1) of mosquitoes. researchgate.net These computational studies compare its binding modes and interactions with that of the well-known insect repellent, DEET. researchgate.netacs.org Structural similarities, such as possessing one aromatic ring, one proton acceptor, and three hydrophobic groups, contribute to their comparable spatial orientation when docked to OBP1. The unique structure of ar-turmerone, featuring a para-substituted aromatic ring, a ketone group, and a methyl branch, facilitates distinct interactions with biological targets like OBP1. Such studies have highlighted ar-turmerone as a potential inhibitor of mosquito larvae by targeting OBP1. researchgate.net The binding affinity and conformational stability of compounds like ar-turmerone within the OBP1 binding pocket have been analyzed through molecular dynamics simulations. acs.org

Furthermore, molecular docking has been utilized to predict the binding energies and interactive orientations of ar-turmerone with human acetylcholinesterase (AChE), suggesting its potential as an AChE inhibitor. samipubco.com These in silico approaches are instrumental in identifying and understanding the ligand-target interactions that underpin the biological activities of these compounds. researchgate.netsamipubco.com

Modulation of Cellular Pathways and Signaling Cascades

Research into the related compound, ar-turmerone, provides significant understanding of how these molecules can modulate cellular pathways, particularly in the context of inflammation in microglial cells. nih.govbiosynth.com Microglia, as the resident immune cells of the central nervous system, play a crucial role in neuroinflammatory responses. frontiersin.orgresearchgate.net

Ar-turmerone has been shown to suppress the inflammatory response in microglial cells stimulated by agents like amyloid β (Aβ) and lipopolysaccharide (LPS). nih.govnih.gov It achieves this by inhibiting key signaling pathways, including the nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com Specifically, ar-turmerone has been observed to impair the translocation and activation of NF-κB and inhibit the phosphorylation and degradation of its inhibitor, IκB-α. nih.gov This leads to a reduction in the production of pro-inflammatory molecules such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and monocyte chemoattractant protein-1 (MCP-1). nih.govmdpi.com

Moreover, ar-turmerone can modulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Studies have also indicated that ar-turmerone can induce the expression of heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2), which are involved in the antioxidant response and have anti-inflammatory effects. frontiersin.org Some analogs of ar-turmerone have demonstrated the ability to protect dopaminergic neurons from inflammatory toxicity, a process independent of the direct inhibition of microglial activation, suggesting alternative neuroprotective mechanisms. nih.govnih.gov

In Vitro Biological Assay Systems and Models

A variety of in vitro biological assay systems and models have been utilized to investigate the biological activities of this compound and its related compounds.

Cell-Based Bioassays

Cell-based bioassays are fundamental in understanding the cellular effects of these compounds. Microglial cell cultures, such as the BV2 cell line, are frequently used to study the anti-inflammatory properties of ar-turmerone. nih.govnih.gov In these models, inflammatory conditions are often induced using substances like amyloid β or lipopolysaccharide to assess the compound's ability to suppress the production of inflammatory mediators. nih.govnih.gov

Other cell-based assays have been employed to evaluate the effects of ar-turmerone on various cancer cell lines, including human myeloid leukemia HL-60 cells and lymphocytic leukemia P388D1 cells. nih.gov These studies often utilize techniques like the cell counting kit-8 (CCK-8) assay to measure cell viability and proliferation. medchemexpress.com Furthermore, the impact of ar-turmerone on the proliferation and differentiation of neural stem cells has been investigated using in vitro cultures. medchemexpress.com The compound's influence on murine dendritic cells has been assessed through methods like ELISA and fluorescence-activated cell sorting (FACS) to measure cytokine production and cell surface marker expression. nih.gov

Enzyme-Based Bioassays

Enzyme-based bioassays are crucial for identifying specific molecular targets of this compound and related compounds. A significant area of investigation is its acetylcholinesterase (AChE) inhibitory activity. nih.govresearchgate.net In these assays, the ability of the compound to inhibit the activity of the AChE enzyme is measured, often to determine its IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net

Studies have shown that this compound is a potent inhibitor of AChE. nih.govresearchgate.net Kinetic analyses, such as those using Dixon plots, have further characterized the nature of this inhibition, revealing that while (+)-(S)-ar-turmerone acts as a competitive inhibitor, this compound is a non-competitive inhibitor. nih.govresearchgate.net These assays have been instrumental in comparing the inhibitory potency of various bisabolane-type sesquiterpenoids, establishing a structure-activity relationship where ketones exhibit greater inhibitory activity than alcohols and hydrocarbons. nih.govmdpi.com

In Vivo Preclinical Animal Model Research

In vivo studies in animal models provide critical information on the pharmacokinetic profile and distribution of compounds within a living organism.

Pharmacokinetic and Distribution Studies in Animal Models

Pharmacokinetic studies on related compounds like ar-turmerone have been conducted in animal models, such as mice, to understand their absorption, distribution, metabolism, and excretion. researchgate.netplos.org Following oral administration, ar-turmerone and its related compounds have been detected in both the brain and serum, indicating their ability to be absorbed and cross the blood-brain barrier. researchgate.net

The concentration of ar-turmerone in mouse brain homogenates has been quantified, showing rapid absorption with detection as early as 15 minutes and persistence for up to 24 hours after intraperitoneal administration. plos.org This rapid uptake into the brain is consistent with its observed anticonvulsant effects in mouse models. plos.org Studies have also compared the distribution patterns of turmerones following oral administration versus inhalation, revealing that inhalation can lead to significantly higher relative levels in organs such as the brain, olfactory bulb, lungs, heart, and kidneys compared to oral administration. d-nb.info The detection of these compounds in brain tissue is a crucial finding, as brain exposure is a prerequisite for their potential effects on the central nervous system. mdpi.com

Table of Research Findings for this compound and Related Compounds

SectionSubsectionKey FindingCompound(s)Model/AssayReference
6.3. Preclinical Investigations6.3.1. Ligand-Target InteractionsAr-turmerone shows structural and pharmacophoric similarity to DEET, interacting with mosquito odorant binding protein 1 (OBP1).ar-turmeroneMolecular Docking, Pharmacophore Modeling researchgate.netacs.org
6.3.2. Modulation of Cellular PathwaysAr-turmerone inhibits NF-κB, JNK, and p38 MAPK signaling pathways in amyloid β-stimulated microglial cells.ar-turmeroneBV2 microglial cells nih.govmdpi.com
6.4. In Vitro Biological Assays6.4.1. Cell-Based BioassaysAr-turmerone inhibits cell viability in various cancer cell lines.ar-turmeroneCell Counting Kit-8 (CCK-8) Assay medchemexpress.com
6.4.2. Enzyme-Based BioassaysThis compound is a potent, non-competitive inhibitor of acetylcholinesterase (AChE).This compoundAChE Inhibitory Assay, Dixon Plots nih.govresearchgate.net
6.5. In Vivo Preclinical Research6.5.1. Pharmacokinetic StudiesAr-turmerone is detected in mouse brain and serum after administration, indicating it crosses the blood-brain barrier.ar-turmeroneMouse models researchgate.netplos.org

Mechanistic Studies on Physiological Effects in Animal Systems

Preclinical studies utilizing animal models have begun to elucidate the physiological effects and underlying molecular mechanisms of this compound and its related compound, ar-turmerone. These investigations have primarily focused on neuroprotective, anti-inflammatory, and neuro-regenerative activities.

Neuroprotection and Neuroinflammation:

A significant body of research points to the neuroprotective capabilities of ar-turmerone, a compound structurally related to this compound. In animal models of neuroinflammation induced by lipopolysaccharide (LPS), oral administration of aromatic-turmerone has been shown to reverse memory impairment and normalize glucose metabolism in the brain. nih.gov Mechanistically, ar-turmerone appears to target the Toll-like receptor 4 (TLR4)-mediated signaling pathway, thereby inhibiting the activation of microglia and the subsequent production of inflammatory cytokines. nih.gov This anti-inflammatory action is further supported by findings that ar-turmerone suppresses the activation of microglia stimulated by amyloid-β, a key pathological hallmark of Alzheimer's disease. nih.gov The compound was found to inhibit the NF-κB, JNK, and p38 MAPK signaling pathways, leading to a reduction in pro-inflammatory molecules such as TNF-α, IL-1β, IL-6, and MCP-1. nih.govmdpi.com

In models of Parkinson's disease, ar-turmerone and its derivatives have demonstrated direct neuroprotective effects on dopaminergic neurons, independent of their anti-inflammatory actions on microglia. eurekalert.orgsciencedaily.com This protection is mediated, at least in part, through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant proteins. mdpi.comeurekalert.orgsciencedaily.com Specifically, ar-turmerone analogs, ar-atlantone (Atl) and analog 2 (A2), were shown to be potent activators of Nrf2. eurekalert.orgsciencedaily.com Furthermore, (+)-(S)-ar-turmerone and these two analogs were found to inhibit dopaminergic neurodegeneration induced by the neurotoxin MPP+, suggesting a direct protective effect on the neurons themselves. eurekalert.orgsciencedaily.commdpi.com

Neurogenesis:

Intriguing evidence suggests that ar-turmerone can promote neurogenesis, the process of generating new neurons. In adult rats, intracerebroventricular injection of ar-turmerone led to an increase in the proliferation of neural stem cells (NSCs) in the subventricular zone (SVZ) and the hippocampus, two key neurogenic niches in the adult brain. nih.govsciencedaily.com This was accompanied by an expansion of the SVZ and hippocampus. sciencedaily.com In vitro studies have corroborated these findings, showing that ar-turmerone not only increases NSC proliferation but also promotes their differentiation into neurons. nih.govsciencedaily.com

Anti-cancer Activity:

In the context of cancer, ar-turmerone has been investigated for its effects on glioma cells. In a subcutaneous U251 glioma cell implantation model in mice, intraperitoneal injection of ar-turmerone significantly inhibited tumor growth and reduced tumor weight. nih.gov This was associated with a downregulation of the proliferation markers KI67 and proliferating cell nuclear antigen (PCNA) in the tumor tissues. nih.gov The proposed mechanism involves the suppression of cathepsin B (CTSB), as ar-turmerone treatment reduced CTSB mRNA levels in glioma cells. nih.gov

Other Physiological Effects:

Beyond the central nervous system, turmerones have shown potential in other physiological systems. Turmerone has exhibited antidepressant-like effects in behavioral despair tests in mice, which may be linked to an increase in monoamine levels in various brain regions and a decrease in monoamine oxidase-A (MAO-A) activity. researchgate.net In the context of metabolic disease, turmerone has demonstrated potent inhibitory actions against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, suggesting a potential role in managing post-prandial hyperglycemia. nih.gov Additionally, this compound has been identified as a potent non-competitive inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com

Interactive Data Table: Summary of Mechanistic Studies in Animal Systems

Biological Activity Animal Model Key Mechanistic Findings Reference(s)
Neuroprotection LPS-induced neuroinflammation in miceReversal of memory impairment; Normalization of brain glucose metabolism; Inhibition of microglial activation and cytokine generation via TLR4 signaling. nih.gov
Parkinson's disease models (midbrain slice cultures)Direct protection of dopaminergic neurons; Activation of Nrf2 antioxidant pathway. mdpi.comeurekalert.orgsciencedaily.com
Neurogenesis Adult ratsIncreased neural stem cell proliferation in the subventricular zone and hippocampus. nih.govsciencedaily.com
Anti-cancer Glioma cell implantation in miceInhibition of tumor growth; Downregulation of proliferation markers (KI67, PCNA); Suppression of cathepsin B. nih.gov
Antidepressant-like Behavioral despair tests in miceIncreased monoamine levels in the brain; Decreased MAO-A activity. researchgate.net
Anti-hyperglycemic In vitro enzyme assaysInhibition of α-amylase and α-glucosidase. nih.gov
Anti-Alzheimer's In vitro enzyme assaysNon-competitive inhibition of acetylcholinesterase. mdpi.com

Advanced Analytical Methodologies for + S Dihydro Ar Turmerone in Complex Biological Matrices

Quantitative Spectrometric Techniques for Compound Detection and Concentration (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of volatile and semi-volatile compounds like (+)-(S)-dihydro-ar-turmerone from intricate biological samples. nanobioletters.complantsjournal.com This method combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In practice, the compound is first extracted from the biological matrix (e.g., plant oleoresin, essential oil) and vaporized. nanobioletters.comactascientificamalaysia.com It then travels through a capillary column where it is separated from other components based on its boiling point and affinity for the column's stationary phase. rotachrom.com Upon exiting the column, the isolated compound is fragmented and ionized in the mass spectrometer, generating a unique mass spectrum that serves as a chemical fingerprint, confirming its identity. nanobioletters.com The retention time—the time it takes for the compound to pass through the column—further aids in its identification. nanobioletters.com

Quantitative analysis is typically achieved by comparing the peak area of the compound in a sample to a calibration curve generated from standard solutions of known concentrations. semanticscholar.org Several studies have successfully utilized GC-MS to identify and quantify turmerone derivatives in extracts from Curcuma longa. For instance, (±)-dihydro-ar-turmerone was identified as a notable constituent in turmeric rhizome essential oil. nepjol.info In another analysis, dihydro-ar-turmerone was detected in the ethanol (B145695) oleoresin of fresh turmeric rhizomes. conicet.gov.ar These analyses demonstrate the robustness of GC-MS for determining the concentration of dihydro-ar-turmerone in natural extracts. nanobioletters.comconicet.gov.ar

Beyond GC-MS, High-Performance Liquid Chromatography (HPLC) is also a valuable tool, particularly for compounds that are not easily volatilized. semanticscholar.org An HPLC method developed for the determination of ar-turmerone (B1667624) in mouse brain homogenate demonstrated rapid absorption and detection within 15 minutes of administration. semanticscholar.org Such methods can be adapted for this compound, providing excellent recovery, accuracy, and precision for quantification in tissue samples. semanticscholar.org

Table 1: GC-MS Detection of Dihydro-ar-turmerone in Various Samples

MatrixCompound IdentifiedRelative Abundance / NotesReference
Turmeric (Curcuma longa) Rhizome Essential Oil(±)-Dihydro-ar-turmerone4.27% of total essential oil nepjol.info
Ethanol Oleoresin of Fresh C. longa RhizomesDihydro-ar-turmerone0.9% of identified components conicet.gov.ar
96% Ethanol Extract of C. longa(+)-Dihydro-ar-turmerone0.19% of identified components wjarr.com
Turmeric Oleoresinar-Turmerone (related compound)Retention Time: 12.884 min; Molecular Weight: 216 nanobioletters.com

Methodologies for Metabolite Identification and Profiling within Biological Systems

Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and biological activity. Metabolic profiling involves the systematic identification and quantification of metabolites within a biological system. This is often accomplished using hyphenated techniques like GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS), which are powerful tools for separating and identifying novel compounds formed through biotransformation. nih.govresearchgate.net

A key approach to studying metabolism is through biotransformation studies using microbial cultures, which can mimic mammalian metabolic pathways. In a notable study, this compound was subjected to biotransformation by the fungus Aspergillus niger. researchgate.netebi.ac.uk This investigation led to the isolation and identification of a specific oxidized metabolite. researchgate.net The characterization of this new compound was achieved using a suite of spectroscopic techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed structural information. researchgate.netresearchgate.net

The specific biotransformation identified was:

Parent Compound: this compound

Identified Metabolite: (+)-7,11-dihydroxy-ar-todomatuic acid researchgate.netebi.ac.uk

This research exemplifies a targeted approach to metabolite identification, where a specific compound is introduced into a biological system and its metabolic products are subsequently isolated and structurally elucidated. researchgate.net Broader metabolic profiling of Curcuma species also utilizes GC-MS and LC-MS to compare the chemical constituents across different plant lines and tissues, revealing modules of co-regulated metabolites that are biosynthetically and structurally linked. nih.govresearchgate.net

Table 2: Documented Biotransformation of this compound

Biological SystemParent CompoundIdentified MetaboliteCharacterization TechniquesReference
Aspergillus niger (fungus)This compound(+)-7,11-dihydroxy-ar-todomatuic acidSpectroscopic Techniques (MS, NMR) researchgate.net, ebi.ac.uk

Chiral Analytical Methods for Enantiomeric Purity Assessment in Research Samples

This compound is a chiral molecule, meaning it exists as one of two non-superimposable mirror images, or enantiomers. mz-at.de Since enantiomers can have vastly different biological and pharmacological properties, verifying the enantiomeric purity of a sample is a critical step in research. mz-at.dechiralpedia.com Enantiomeric purity, often expressed as enantiomeric excess (e.e.), quantifies the predominance of one enantiomer over the other in a mixture. mdpi.com

The primary methods for assessing enantiomeric purity involve chiral chromatography. chiralpedia.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer. rotachrom.comchiralpedia.com This differential interaction causes one enantiomer to be retained longer on the chromatographic column, resulting in separate peaks for each enantiomer and allowing for their quantification. chiralpedia.com

Key chiral analytical methods include:

Chiral High-Performance Liquid Chromatography (HPLC): Widely used for its versatility, HPLC with a CSP is a standard method for separating enantiomers in liquid form. chiralpedia.com The choice of CSP and mobile phase is crucial for achieving optimal separation. chiralpedia.com

Chiral Gas Chromatography (GC): This method is suitable for volatile compounds and operates on the same principle of differential interaction with a CSP within the GC column. rotachrom.com

Chiral Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that uses a supercritical fluid (like CO₂) as the mobile phase. researchgate.net It often provides faster separations and is considered a greener alternative to HPLC. researchgate.net

Another, more classical method for assessing enantiomeric purity is polarimetry . This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. semanticscholar.org Each enantiomer rotates light to an equal but opposite degree. By comparing the measured optical rotation of a sample to the known value for the pure enantiomer, its purity can be confirmed. semanticscholar.org For example, the enantiomeric purity of synthesized (R)-ar-turmerone has been confirmed by comparing its optical rotation with established literature values. semanticscholar.org

Table 3: Overview of Chiral Analytical Methods

MethodPrincipleApplication for this compound
Chiral Chromatography (HPLC, GC, SFC) Separation of enantiomers based on differential interactions with a Chiral Stationary Phase (CSP), leading to different retention times. rotachrom.comchiralpedia.comAllows for the direct separation and quantification of the (+) and (-) enantiomers to determine enantiomeric excess (e.e.). mdpi.com
Polarimetry Measurement of the angle of rotation of plane-polarized light by a chiral compound in solution. semanticscholar.orgConfirms enantiomeric purity by comparing the specific rotation of the sample to the known value of the pure (+)-(S) enantiomer. semanticscholar.org

Emerging Research Avenues and Future Perspectives for + S Dihydro Ar Turmerone

Biocatalytic Pathway Engineering for Targeted Metabolite Production

The production of (+)-(S)-dihydro-ar-turmerone through traditional plant extraction is often inefficient. Metabolic engineering of microorganisms offers a promising and sustainable alternative for the large-scale production of this and other valuable sesquiterpenes. nih.gov

Detailed research findings indicate that yeast, particularly Saccharomyces cerevisiae, is a robust and well-characterized platform for producing sesquiterpenes. sysbio.se The core strategy involves redirecting the cell's natural metabolic flux towards the synthesis of the desired compound. Sesquiterpenes are derived from the universal C15 precursor, farnesyl diphosphate (B83284) (FPP), which is produced via the mevalonate (B85504) (MVA) pathway. nih.govsysbio.se

Key metabolic engineering strategies that would be applied for producing this compound include:

Enhancing Precursor Supply: The central challenge is to increase the intracellular pool of FPP. This is typically achieved by overexpressing critical enzymes in the MVA pathway, such as a truncated version of HMG-CoA reductase (tHMG1) and FPP synthase (FPPS). nih.gov

Blocking Competing Pathways: In yeast, FPP is naturally consumed by the sterol biosynthesis pathway to produce ergosterol (B1671047). Downregulating or creating a conditional knockdown of the gene ERG9, which encodes squalene (B77637) synthase (the first committed step in sterol synthesis), effectively diverts FPP towards the engineered pathway for sesquiterpene production. nih.gov

Introducing Heterologous Genes: The specific genes required to convert FPP into this compound must be introduced into the microbial host. This would involve a specific sesquiterpene synthase to form the carbon skeleton, followed by enzymatic reduction to yield the final dihydro- product. The selection of highly active and specific enzymes is crucial for maximizing yield.

Biotransformation: An alternative biocatalytic route involves using microorganisms to modify a related precursor. Studies have shown that the fungus Aspergillus niger can metabolize both (+)-(S)-ar-turmerone and this compound, converting them into various oxidized derivatives. researchgate.netresearchgate.netresearchgate.net This demonstrates the potential of using whole-cell biocatalysts to perform specific chemical transformations that may be difficult to achieve through conventional synthesis.

Table 1: Key Metabolic Engineering Strategies for Sesquiterpene Production in Yeast This table outlines common genetic modifications used to enhance the production of sesquiterpenes, a class of compounds that includes this compound.

Strategy Target Gene/Enzyme Modification Purpose Reference
Increase FPP Precursor HMG-CoA Reductase (tHMG1) Overexpression Increase flux through the mevalonate pathway. nih.gov
Increase FPP Precursor FPP Synthase (FPPS) Overexpression Boost the direct synthesis of farnesyl diphosphate (FPP). nih.gov
Block Competing Pathway Squalene Synthase (ERG9) Downregulation/Deletion Prevent the diversion of FPP into ergosterol biosynthesis. nih.gov
Introduce Final Pathway Sesquiterpene Synthase Heterologous Expression Convert FPP into the specific sesquiterpene backbone. sysbio.se
Introduce Final Pathway Cytochrome P450 Hydroxylase Heterologous Expression Catalyze specific hydroxylation or other modifications of the terpene backbone. nih.gov

Computational Approaches and Rational Design for Novel Derivative Development

Beyond improving its production, a significant research frontier lies in using this compound as a scaffold for developing novel therapeutic agents with enhanced potency, selectivity, or improved pharmacokinetic properties. Computational chemistry and rational design are powerful tools for accelerating this process, minimizing the cost and time associated with traditional drug discovery. nih.gov

Research on the closely related compound, ar-turmerone (B1667624), provides a clear blueprint for this approach. nih.gov Scientists have successfully designed and synthesized a series of ar-turmerone derivatives to investigate their structure-activity relationships (SAR) for suppressing neuroinflammation. nih.gov This process involves:

In Silico Modeling and Docking: Computational tools are used to model the interaction of the parent compound and its potential derivatives with a specific biological target (e.g., an enzyme or receptor involved in an inflammatory pathway). openmedicinalchemistryjournal.com This allows researchers to predict which chemical modifications might enhance binding affinity and, therefore, biological activity.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives. nih.govnih.gov This helps to filter out candidates that are likely to fail in later stages of development due to poor bioavailability or potential toxicity, focusing synthetic efforts on the most promising molecules.

Guided Synthesis and Evaluation: Based on these computational predictions, a focused library of derivatives is synthesized and then evaluated in cellular or biochemical assays. For example, a study focused on optimizing the anti-neuroinflammatory properties of ar-turmerone found that adding a naphthyl group or an N-substituted amide moiety significantly increased the inhibition of pro-inflammatory mediators like TNF-α and IL-1β. nih.gov

This same rational design strategy can be directly applied to this compound. By leveraging its unique chemical structure, computational methods can guide the creation of new molecules with potentially superior therapeutic profiles for treating neurodegenerative or inflammatory diseases.

Table 3: Examples of Ar-turmerone Derivatives Developed Through Rational Design This table showcases derivatives of the related compound ar-turmerone, illustrating the strategy of structural modification to enhance biological activity. A similar approach is applicable to this compound.

Parent Compound Derivative Type Modification Enhanced Activity Reference
ar-turmerone Naphthyl-substituted Replacement of the phenyl group with a naphthyl group. Potent inhibition of NO, TNF-α, and IL-1β release in microglia. nih.gov
ar-turmerone N-substituted amide Modification of the side chain to include an amide linkage. Pronounced inhibitory effects on pro-inflammatory cytokine release. nih.gov
ar-turmerone Methoxy (B1213986) substitution Addition of a methoxy group to the aromatic ring. Activation of chaperone-mediated autophagy. frontiersin.org

Q & A

Basic: What analytical methods are recommended for the identification and structural characterization of (+)-(S)-dihydro-ar-turmerone?

Gas chromatography/mass spectrometry (GC/MS) is the primary method for identifying this compound, with a retention index (RI) of 1595 and characteristic mass spectral fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for resolving stereochemistry, as the compound's (S)-configuration and dihydro modification require precise chiral analysis . Researchers should cross-reference spectral data with authenticated standards and databases like the Adams Essential Oil Components Library to confirm purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as a Category 2 flammable liquid (H225) and causes severe eye irritation (H319). Mandatory precautions include:

  • Use of explosion-proof equipment and grounding to prevent static discharge .
  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors .
    Documentation of risk assessments and emergency contact protocols (e.g., Cayman Chemical’s safety hotline) is required for compliance with OSHA standards .

Advanced: How can asymmetric synthesis routes optimize the enantiomeric purity of this compound?

Recent asymmetric syntheses employ allylic oxidative rearrangement and chiral catalysts to achieve >95% enantiomeric excess. For example, Khatua et al. (2021) utilized a palladium-catalyzed oxidative strategy to construct the bicyclic core, followed by diastereoselective hydrogenation to introduce the (S)-configuration . Key parameters include:

  • Temperature control (−20°C) during hydrogenation to minimize racemization.
  • Chiral HPLC validation post-synthesis to confirm purity .

Advanced: What metabolic pathways are observed in fungal biotransformation studies of this compound?

Aspergillus niger metabolizes the compound into oxidized derivatives, including 7-hydroxydehydro-ar-todomatuic acid and 15-carboxy-9,13-epoxy-7-hydroxy-9,13-dehydro-ar-curcumene . Experimental design should incorporate:

  • Time-course assays to track metabolite accumulation.
  • LC-MS/MS with high-resolution mass accuracy (HRMS) for structural elucidation.
  • Comparison with synthetic standards to distinguish enzymatic vs. non-enzymatic oxidation .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in anti-inflammatory or cytotoxic activity often arise from:

  • Purity variations : Validate compound purity via HPLC (>98%) and disclose methods in publications .
  • Cell line specificity : Use standardized cell models (e.g., RAW 264.7 macrophages for inflammation studies) with positive controls.
  • Dose-response curves : Report EC50/IC50 values with 95% confidence intervals to enable cross-study comparisons .

Advanced: What strategies improve the sensitivity of GC/MS quantification for this compound in complex matrices?

  • Derivatization : Use BSTFA or TMCS to enhance volatility of polar metabolites.
  • Internal standards : Deuterated analogs (e.g., d3-ar-turmerone) correct for matrix effects.
  • Splitless injection mode with a 1 µL injection volume to maximize signal-to-noise ratios .

Basic: What physicochemical properties of this compound influence its experimental applications?

  • Molecular formula : C15H22O (MW: 218.34 g/mol) .
  • LogP : 3.2 (predicted), indicating moderate hydrophobicity suitable for lipid-based delivery systems.
  • Stability : Store at −20°C under argon to prevent autoxidation .

Advanced: How should researchers design in vitro assays to study the neuroprotective effects of this compound?

  • Cell models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stressors (e.g., H2O2).
  • Endpoint assays : Measure mitochondrial membrane potential (JC-1 dye) and ROS levels (DCFH-DA probe).
  • Concentration range : 1–100 µM, with comparisons to known neuroprotectants (e.g., curcumin) .

Advanced: What computational methods predict the binding affinity of this compound to pharmacological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of COX-2 or NF-κB.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Validate predictions with SPR (surface plasmon resonance) assays for kinetic parameter determination (KD, kon/koff) .

Advanced: How can stability studies under varying pH and temperature conditions inform formulation strategies?

  • Forced degradation : Incubate at pH 2–9 (37°C, 72 hours) and analyze degradation products via UPLC-QTOF.
  • Arrhenius modeling : Predict shelf life by extrapolating data from accelerated stability tests (40°C/75% RH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.